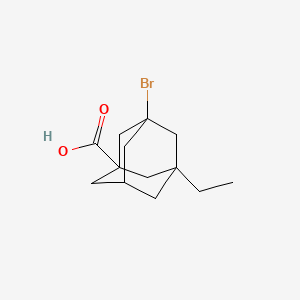![molecular formula C17H18O2 B11938128 3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-ol](/img/structure/B11938128.png)
3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-ol is an organic compound characterized by its phenoxy and phenylethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-ol typically involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin, followed by hydrolysis of the formed epoxide . This method ensures high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and minimize impurities. The use of catalysts and advanced purification techniques is common in industrial settings to ensure the quality of the product.
Chemical Reactions Analysis
Types of Reactions
3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-[4-(2-methoxyethyl)phenoxy]propan-1-ol: Similar structure but with a methoxyethyl group instead of a phenylethenyl group.
3-[4-(trifluoromethyl)phenoxy]propan-1-ol: Contains a trifluoromethyl group, which imparts different chemical properties.
Uniqueness
3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-ol is unique due to its phenylethenyl group, which can influence its reactivity and potential applications. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological and industrial properties.
Properties
Molecular Formula |
C17H18O2 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-ol |
InChI |
InChI=1S/C17H18O2/c18-13-4-14-19-17-11-9-16(10-12-17)8-7-15-5-2-1-3-6-15/h1-3,5-12,18H,4,13-14H2/b8-7+ |
InChI Key |
IVVVHAMSSLGCCI-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OCCCO |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





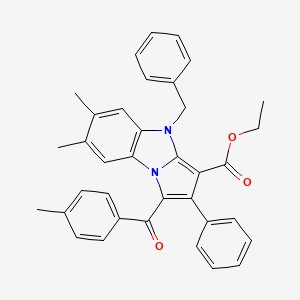
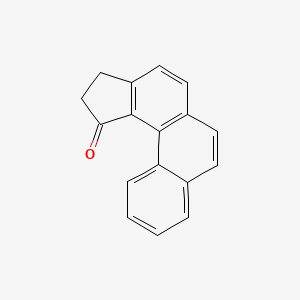

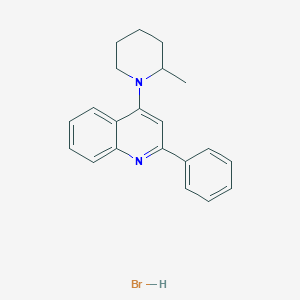
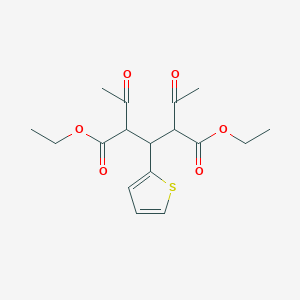
![N-[(S)-cyclopropyl(pyridin-2-yl)methyl]-3-[4-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B11938118.png)
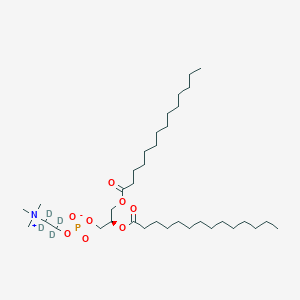
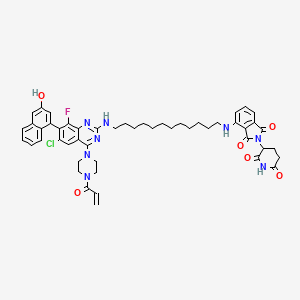

![(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol](/img/structure/B11938141.png)
